molecular formula C11H12N4O3 B4595845 5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4595845
M. Wt: 248.24 g/mol
InChI Key: JNNBGZNKZLCIAZ-YWEYNIOJSA-N
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Description

5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C11H12N4O3 and its molecular weight is 248.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.09094026 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

A significant application of 5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione and related compounds lies in the synthesis of novel chemical entities. For instance, research has demonstrated novel synthesis methods for mercaptopurine and pentaaza-as-indacene analogues through the reaction of bis(methylthio)methylene]malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate with 5-aminopyrazoles, showcasing the synthetic potential of these methods for generating pyrazolo[1,5-a]pyrimidines and related compounds (Elgemeie et al., 1994).

Potential in Pharmaceutical Development

Research into pyrazolo[1,5-a]pyrimidine derivatives has identified their potential as pharmaceutical agents. For example, a study on pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives aimed to discover potent antagonists for the A2A adenosine receptor or potent pesticide lead compounds. This work underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery and development (Xiao et al., 2008).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of pyrimidine derivatives have been extensively studied. For instance, pyrano[2,3-d]pyrimidine derivatives synthesized from cyclic compounds containing active methylene groups exhibited good antimicrobial activity against various microbial strains. Furthermore, these compounds have shown significant anticancer activities, indicating their potential as therapeutic agents (Abd El-Sattar et al., 2021).

Green Synthesis Approaches

The development of green synthesis methods for novel pyrazolo[1,5-a]pyrimidine derivatives highlights the growing importance of environmentally friendly chemical processes. Such methods aim to reduce the use of harmful solvents and promote efficient synthesis routes, contributing to the sustainable development of new compounds with potential pharmacological applications (Ali et al., 2021).

Properties

IUPAC Name

(5Z)-5-[(1-ethylpyrazol-4-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-3-15-6-7(5-12-15)4-8-9(16)13-11(18)14(2)10(8)17/h4-6H,3H2,1-2H3,(H,13,16,18)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNBGZNKZLCIAZ-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C\2/C(=O)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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